molecular formula C22H14BrClN2O B11664243 N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide

Katalognummer: B11664243
Molekulargewicht: 437.7 g/mol
InChI-Schlüssel: CLZMCMCCXACPEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a quinoline core. The carboxamide group at the 4-position of the quinoline ring adds to its unique chemical structure. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-(2-chlorophenyl)quinoline-4-carboxylic acid: This can be achieved through a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with aniline and ethyl acetoacetate under acidic conditions.

    Bromination: The resulting 2-(2-chlorophenyl)quinoline-4-carboxylic acid is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Amidation: Finally, the brominated product undergoes amidation with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline core and phenyl rings can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to changes in cellular processes. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide
  • N-(2-chlorophenyl)-2-(2-bromophenyl)quinoline-4-carboxamide
  • N-(2-fluorophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide

Uniqueness

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.

Eigenschaften

Molekularformel

C22H14BrClN2O

Molekulargewicht

437.7 g/mol

IUPAC-Name

N-(2-bromophenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14BrClN2O/c23-17-9-3-6-12-20(17)26-22(27)16-13-21(15-8-1-4-10-18(15)24)25-19-11-5-2-7-14(16)19/h1-13H,(H,26,27)

InChI-Schlüssel

CLZMCMCCXACPEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.